molecular formula C10H11BrO2S B3420423 Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 188240-62-2

Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B3420423
M. Wt: 275.16 g/mol
InChI Key: VJSQBXFSPOTHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.16 . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” were not found, thiophene derivatives can be synthesized using various methods. For instance, a series of thiophene derivatives were synthesized by using Gewald synthesis . Another method involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” is based on the thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound incorporates additional functional groups, including a bromo group, a methyl group, and a carboxylate group .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes . Another reaction involved the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and similar compounds are primarily used in the synthesis of various derivatives for pharmacological and chemical studies. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was used to synthesize a range of brominated and substituted derivatives. These were then used to create tertiary amines, hydroxyethylamines, and chloroethylamines, indicating a wide range of chemical modifications and applications (Chapman et al., 1971).

Involvement in Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry. It serves as a starting material or intermediate in the synthesis of various heterocyclic compounds. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used to synthesize pyrazole, isoxazole, and pyridazine derivatives (Wardaman, 2000).

Applications in Metal Complex Synthesis

The compound and its derivatives are also useful in the synthesis of metal complexes. Schiff base ligands derived from this compound have been used to prepare metal complexes with Zn(II) and Ni(II), showcasing potential applications in coordination chemistry and catalysis (Buldurun et al., 2019).

Role in Pharmacological Studies

In pharmacological research, derivatives of this compound have been evaluated for various biological activities. For example, 2-aminothiophene-3-carboxylates and carboxamides, synthesized from similar compounds, were assessed as A1 receptor allosteric enhancers (Nikolakopoulos et al., 2006).

Involvement in Dye Synthesis

Derivatives of the compound have been used in the synthesis of azo dyes, indicating its potential in dye and pigment chemistry. These dyes exhibited good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Future Directions

Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-13-10(12)8-6-4-2-3-5-7(6)9(11)14-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSQBXFSPOTHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=C(S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

CAS RN

188240-62-2
Record name methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 6
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Citations

For This Compound
1
Citations
EC Taylor, JE Dowling - The Journal of Organic Chemistry, 1997 - ACS Publications
Two new analogs of DDATHF, in which the 1‘,4‘-phenylene unit is replaced by 4,5,6,7-tetrahydrobenzo[c]thiophene and 4,5,6,7-tetrahydroisobenzofuran nuclei, have been prepared …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.